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Welcome to the technical support center for Sodium Dodecyl Sulfate-Polyacrylamide Gel

Electrophoresis (SDS-PAGE). As a Senior Application Scientist, I understand that even the

most routine experiments can sometimes yield unexpected and frustrating results. A common

issue that researchers encounter is an unusually slow-running gel, which can delay

experiments and cast doubt on the integrity of the results.

This guide is designed to provide you with a systematic approach to troubleshooting and

resolving the root causes of slow SDS-PAGE migration. We will delve into the "why" behind

each problem, empowering you to not only fix the immediate issue but also to prevent its

recurrence.

Part 1: Troubleshooting Guide - "Why is My Gel
Running So Slow?"
A slow-running SDS-PAGE gel is typically a symptom of an underlying issue with your

reagents, your gel, or your running conditions. Let's break down the potential culprits in a

logical, step-by-step manner.

Issue 1: Problems with Buffers and Reagents
The ionic strength and pH of your buffers are critical for establishing the electrical circuit that

drives protein migration.
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Question: My gel is running extremely slowly, and the power supply shows low current at my

set voltage. What could be wrong with my buffers?

Answer: This classic scenario often points to an issue with your running buffer. The flow of

electricity through the gel is dependent on the presence of ions in the buffer.[1][2]

Causality: If the running buffer is too concentrated, it can lead to higher conductivity and

increased current at a lower voltage, which paradoxically can slow down the sample

migration.[3] Conversely, and more commonly for a slow run, if the buffer is too dilute, there

are insufficient ions to carry the current effectively, leading to increased resistance and a

slow migration rate.[1][4] Incorrect pH can also affect the charge of the glycine ions in a

standard Laemmli system, disrupting the stacking and resolving process.[5]

How to fix it:

Verify Buffer Concentration: Always double-check your calculations when preparing

running buffer from a concentrated stock (e.g., 10x). Accidental use of a 1x solution when

a 10x was intended for dilution is a common error.

Prepare Fresh Buffer: It is best practice to use freshly prepared running buffer for each

experiment.[6][7] Overused buffer can become depleted of ions.

Check pH: Ensure the pH of your Tris-Glycine running buffer is around 8.3.[5] Do not

adjust the pH of buffers made from Tris base and glycine, as the correct pH is established

by the components themselves.[7]

Issue 2: Gel Polymerization and Composition
The polyacrylamide gel matrix itself is the environment through which your proteins migrate. Its

properties are paramount for a successful separation.

Question: My proteins seem to be struggling to enter the resolving gel, or the migration is

uniformly slow across the entire gel. Could it be a problem with the gel itself?

Answer: Absolutely. The polymerization process and the acrylamide concentration directly

impact the pore size of the gel matrix, which in turn dictates the rate of protein migration.[8][9]
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Causality:

Incomplete Polymerization: If the gel has not fully polymerized, the pore structure can be

inconsistent, leading to poor and slow separation.[6][10] This can be caused by old or

inactive ammonium persulfate (APS) or tetramethylethylenediamine (TEMED), or casting

the gel at too low a temperature.[4][11]

Incorrect Acrylamide Percentage: A higher percentage of acrylamide results in smaller

pores, which will significantly slow the migration of all proteins, especially larger ones.[6][8]

[12] If your protein of interest is large, a high-percentage gel may not be appropriate.[9]

[13]

How to fix it:

Ensure Complete Polymerization: Use fresh 10% APS solution (prepared weekly and

stored at 4°C) and high-quality TEMED.[11] Allow the gel to polymerize fully at room

temperature; polymerization is significantly slower in a cold room.[10] To confirm

polymerization, you can check the leftover gel solution in the beaker.[11]

Optimize Acrylamide Percentage: Select a gel percentage that is appropriate for the

molecular weight of your protein of interest. If you are unsure, a gradient gel (e.g., 4-20%)

can be a good starting point.[4][14]

Acrylamide % Optimal Separation Range (kDa)

8% 100–200

10% 60–150

12% 20–100

15% < 30

4-20% 10–200+

Data adapted from various sources including

NuSep.[8]

Issue 3: Electrophoresis Running Conditions
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The electrical parameters you set on the power supply are the driving force for protein

separation.

Question: I've set the voltage to the recommended setting, but the gel is taking much longer

than usual. Should I just increase the voltage?

Answer: While increasing the voltage will speed up migration, it's crucial to understand the

trade-offs.[15] A slow run at the correct voltage often points to other issues, but the running

conditions themselves can be a factor.

Causality: The relationship between voltage, current, and resistance (Ohm's Law) governs

the speed and quality of your electrophoresis run.

Low Voltage: Running a gel at a very low voltage will inherently take longer.[16][17] While

this can sometimes improve the resolution of large proteins, it may not be practical.[16]

Constant Current vs. Constant Voltage: If you run at a constant voltage, the current will

decrease as resistance increases during the run, slowing down migration.[18][19]

Conversely, at a constant current, the voltage will increase to maintain a steady migration

rate, which can generate more heat.[18][19]

How to fix it:

Follow Recommended Settings: For most mini-gel systems, a constant voltage of 100-

150V is a good starting point after the samples have entered the resolving gel.[7][18]

Start Slow: Begin the run at a lower voltage (e.g., 60-80V) for the first 15-30 minutes while

the samples are in the stacking gel. This allows the proteins to form a tight band before

entering the resolving gel, leading to sharper resolution.[15]

Monitor the Run: Keep an eye on the progress of the dye front. A typical mini-gel run

should take approximately 60-90 minutes at ~150V.[1]

Issue 4: Sample Preparation
The composition of your protein sample can also impede its journey through the gel.
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Question: My samples are entering the gel but then seem to get stuck or migrate very slowly.

What could be wrong with my sample preparation?

Answer: High salt concentrations or other contaminants in your sample can interfere with the

electrophoresis process.[4]

Causality: High concentrations of salt in the sample can increase the conductivity in that

specific lane, distorting the electric field and causing slow, uneven migration.[20] Protein

aggregation due to incomplete denaturation can also result in complexes that are too large to

enter the gel matrix properly.[21][22]

How to fix it:

Desalt Your Sample: If you suspect high salt concentrations (e.g., from an elution buffer),

consider desalting your sample using a desalting column or by precipitating the protein

with trichloroacetic acid (TCA).[4]

Ensure Complete Denaturation: Make sure your sample buffer contains sufficient SDS and

a reducing agent (like DTT or β-mercaptoethanol). Boil your samples for 5-10 minutes at

95-100°C to ensure complete denaturation.[6][7]

Part 2: Frequently Asked Questions (FAQs)
Q1: Can reusing running buffer cause my gel to run slowly? A1: Yes. The ions in the running

buffer (glycine and Tris) are consumed during electrophoresis. Reusing the buffer multiple

times can lead to a depletion of these ions, which increases the electrical resistance and slows

down the migration of proteins.[7] For consistent and optimal results, it is always recommended

to use fresh running buffer for each gel.[6]

Q2: My gel starts running fine, but then slows down significantly. Why? A2: This is often

observed when running at a constant voltage. As the electrophoresis progresses, the

resistance of the gel and buffer system increases. According to Ohm's Law (V=IR), if the

voltage (V) is held constant, an increase in resistance (R) will cause a decrease in the current

(I). Since the current is what drives the migration, the gel will run slower over time.[18][19]

Q3: I made a high-percentage gel (e.g., 15%) for a small protein, but even the dye front is

moving slowly. Is this normal? A3: Yes, this is expected. A higher percentage of acrylamide
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creates a denser matrix with smaller pores.[12] This increased density impedes the movement

of not only the proteins but also the smaller molecules like the bromophenol blue dye front. The

overall run time will be longer compared to a lower-percentage gel run under the same voltage

conditions.

Q4: Could a problem with the power supply cause a slow run? A4: While less common than

buffer or gel issues, it is possible. If the power supply is old or malfunctioning, it may not be

delivering the set voltage or current accurately. If you've ruled out all other possibilities, try

running your gel on a different power supply to see if the problem persists. Also, ensure the

electrical leads are properly connected and not corroded.[23]

Visual Troubleshooting Workflow
To aid in diagnosing the cause of your slow-running gel, follow this logical workflow.
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Caption: A step-by-step decision tree for troubleshooting slow SDS-PAGE migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. goldbio.com [goldbio.com]

2. m.youtube.com [m.youtube.com]

3. VERY SLOOOOOW running gels (SDS-PAGE) - Protein and Proteomics [protocol-
online.org]

4. hycultbiotech.com [hycultbiotech.com]

5. antibodiesinc.com [antibodiesinc.com]

6. azurebiosystems.com [azurebiosystems.com]

7. researchgate.net [researchgate.net]

8. nusep.us [nusep.us]

9. Western Blot SDS-PAGE [novusbio.com]

10. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. quora.com [quora.com]

13. goldbio.com [goldbio.com]

14. bio-rad.com [bio-rad.com]

15. biossusa.com [biossusa.com]

16. researchgate.net [researchgate.net]

17. brainly.com [brainly.com]

18. researchgate.net [researchgate.net]

19. bitesizebio.com [bitesizebio.com]

20. m.youtube.com [m.youtube.com]

21. goldbio.com [goldbio.com]

22. youtube.com [youtube.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b7797949?utm_src=pdf-custom-synthesis
https://www.goldbio.com/blogs/articles/troubleshooting-sds-page-gel-running-issues
https://m.youtube.com/watch?v=osGaBdni_V4
http://www.protocol-online.org/biology-forums/posts/31770.html
http://www.protocol-online.org/biology-forums/posts/31770.html
https://www.hycultbiotech.com/sds-page/troubleshooting/
https://www.antibodiesinc.com/pages/sds-page-demystified
https://azurebiosystems.com/blog/6-tips-for-troubleshooting-poor-band-separation-on-sds-page-gels/
https://www.researchgate.net/post/What_common_issues_can_cause_protein_bands_to_not_run_through_a_SDS-PAGE_gel
https://nusep.us/blogs/precast-gel-education-center/how-to-choose-the-right-gel-for-your-protein-sample?shpxid=aac81db5-a200-4733-85fd-84b362a12f18
https://www.novusbio.com/support/support-by-application/western-blot-sds-page
https://pmc.ncbi.nlm.nih.gov/articles/PMC7295095/
https://www.researchgate.net/profile/Luis-Ochoa-Ramirez/post/Why-does-my-PCR-product-not-migrate-down-my-TBE-gel/attachment/5c53604acfe4a781a57bb35b/AS%3A721238263615489%401548968010910/download/troubleshooting-polyacrylamide-gel-electrophoresis-%28page%29.pdf
https://www.quora.com/What-happens-if-the-concentration-of-the-gel-is-too-much-in-electrophoresis
https://www.goldbio.com/blogs/articles/troubleshooting-gel-casting-polymerization-issues-in-sds-page
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_3133.pdf
https://www.biossusa.com/blogs/news/how-current-voltage-and-power-settings-affect-sds-page
https://www.researchgate.net/post/Why_is_better_to_run_SDS-PAGE_in_lower_voltage_Is_it_only_because_of_heat
https://brainly.com/question/48740966
https://www.researchgate.net/post/SDS_PAGE_should_be_run_at_constant_current_or_constant_voltage
https://bitesizebio.com/51744/constant-current-or-voltage-in-sds-page/
https://m.youtube.com/watch?v=9UPTbuYQwZo
https://www.goldbio.com/blogs/articles/troubleshooting-sds-page-sample-preparation-issues
https://www.youtube.com/watch?v=Abc9FA6p50M
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7797949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


23. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Troubleshooting Slow SDS-
PAGE Migration]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7797949#why-is-my-sds-page-gel-running-slow]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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